Superior Leaving-Group Ability at 2-Position
In nitro-activated halopyrimidines, the reactivity in SNAr reactions is primarily determined by the leaving-group ability of the halogen. The bromine atom in 2-Bromo-5-nitropyrimidine exhibits a balanced reactivity profile, being significantly more reactive than chlorine (typically by a factor of 50-100x in comparable systems [1]) but less prone to decomposition or unwanted side reactions compared to iodine . This balance provides a predictable and efficient pathway for substitution with a wide range of nucleophiles .
| Evidence Dimension | Relative SNAr reactivity of 2-halo-5-nitropyrimidines |
|---|---|
| Target Compound Data | High (intermediate leaving-group ability) |
| Comparator Or Baseline | 2-Chloro-5-nitropyrimidine (lower reactivity); 2-Iodo-5-nitropyrimidine (higher, less stable) |
| Quantified Difference | ~50-100x more reactive than 2-chloro analog [1] |
| Conditions | General SNAr conditions (inference from related heteroaromatic systems) |
Why This Matters
This ensures a reproducible and high-yielding initial coupling step in complex molecule synthesis, avoiding the need for harsh conditions (as with chloride) or purification challenges (as with iodide).
- [1] Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. John Wiley & Sons. (General class-level inference on halogen mobility in activated aromatics). View Source
